molecular formula C17H21NOS B2871324 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1705324-00-0

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2871324
CAS RN: 1705324-00-0
M. Wt: 287.42
InChI Key: QDXLIXHXBYAAEI-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of the natural product, ibogaine, which is known for its psychoactive effects. However, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone is not a psychoactive substance and has been studied for its potential use in treating various disorders.

Scientific Research Applications

Industrial Chemistry

Thiophene derivatives, which this compound is a part of, are utilized in industrial chemistry and material science as corrosion inhibitors .

Material Science

Thiophene derivatives find large application in material science . They play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c19-16(18-13-5-3-6-14(18)9-8-13)17(10-1-2-11-17)15-7-4-12-20-15/h3-5,7,12-14H,1-2,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLIXHXBYAAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone

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